molecular formula C10H17F3N2O2 B3108778 tert-Butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate CAS No. 168545-06-0

tert-Butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate

Cat. No. B3108778
CAS RN: 168545-06-0
M. Wt: 254.25 g/mol
InChI Key: TTZLWOFPFKRYBC-UHFFFAOYSA-N
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Description

“tert-Butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate” is a chemical compound with the molecular formula C10H17F3N2O2 . It is also known by its CAS number 1212404-61-9 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate” consists of a pyrrolidine ring substituted with a trifluoromethyl group and a carbamate group .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate” is 254.25 . Other physical and chemical properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

Chiral Sulfinamides in Stereoselective Synthesis

Chiral sulfinamides, particularly tert-butanesulfinamide, play a pivotal role in the stereoselective synthesis of amines and their derivatives, offering access to a wide array of structurally diverse N-heterocycles. These include piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial motifs in many natural products and therapeutically relevant compounds. This methodology has been extensively utilized over the past decade, highlighting its significance in medicinal chemistry and drug development processes (Philip et al., 2020).

Synthetic Phenolic Antioxidants and Environmental Concerns

Synthetic phenolic antioxidants (SPAs), including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are utilized across various industries to extend product shelf life by inhibiting oxidative reactions. Despite their wide application, these compounds pose significant environmental and health concerns. They have been detected in various matrices, highlighting the need for research into their environmental occurrence, human exposure, and potential toxicity. Studies suggest some SPAs may exhibit hepatic toxicity, endocrine-disrupting effects, or carcinogenic properties (Liu & Mabury, 2020).

Biodegradation of Gasoline Oxygenates in Soil and Groundwater

The biodegradation and fate of gasoline ether oxygenates, such as ethyl tert-butyl ether (ETBE) in soil and groundwater, have been extensively reviewed. Microorganisms capable of degrading ETBE aerobically or via cometabolism have been identified, offering insights into the potential for natural attenuation and remediation strategies for these compounds in contaminated environments. However, the degradation pathways, particularly under anoxic conditions, remain poorly understood, underscoring the need for further research (Thornton et al., 2020).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop treatments for human diseases. This interest is due to its ability to efficiently explore pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage. Pyrrolidine and its derivatives have been reported in a wide range of bioactive molecules with target selectivity, highlighting its versatility and significance in the development of new therapeutic agents (Li Petri et al., 2021).

Future Directions

The future directions for “tert-Butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate” and similar compounds could involve their use in the development of new pharmaceuticals. Trifluoromethyl-containing compounds are of significant interest in medicinal chemistry due to their unique properties .

properties

IUPAC Name

tert-butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-7-5-14-4-6(7)10(11,12)13/h6-7,14H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZLWOFPFKRYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate

CAS RN

168544-95-4
Record name rac-tert-butyl N-[(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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